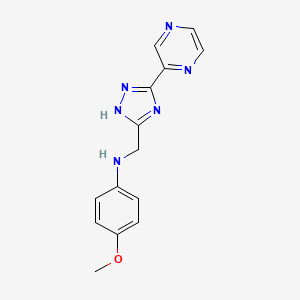
4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound that features a methoxy group, a pyrazinyl group, and a triazolyl group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Attachment of the Pyrazinyl Group: The pyrazinyl group can be introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with a suitable leaving group on the triazole ring.
Introduction of the Methoxy Group: The methoxy group is typically introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Aniline Derivative: The final step involves the coupling of the triazole-pyrazine intermediate with an aniline derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) on the aniline moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the aniline ring can be substituted with various functional groups through electrophilic aromatic substitution reactions using reagents like halogens, sulfonyl chlorides, or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, alkyl halides, and Lewis acids as catalysts.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or alkylated derivatives.
科学研究应用
4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes involving the triazole or pyrazine moieties.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazinyl and triazolyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
Similar Compounds
- 4-Methoxy-N-((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 4-Methoxy-N-((5-(quinolin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 4-Methoxy-N-((5-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline
Uniqueness
4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of the pyrazinyl group, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.
属性
分子式 |
C14H14N6O |
|---|---|
分子量 |
282.30 g/mol |
IUPAC 名称 |
4-methoxy-N-[(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C14H14N6O/c1-21-11-4-2-10(3-5-11)17-9-13-18-14(20-19-13)12-8-15-6-7-16-12/h2-8,17H,9H2,1H3,(H,18,19,20) |
InChI 键 |
FTOAPNJTNXXDCX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NCC2=NC(=NN2)C3=NC=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11845717.png)


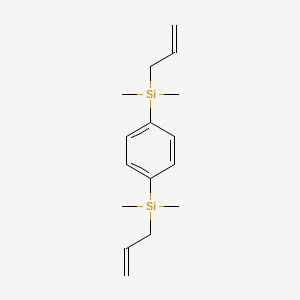

![Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11845745.png)

![Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845751.png)
![7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine](/img/structure/B11845753.png)
![2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11845759.png)
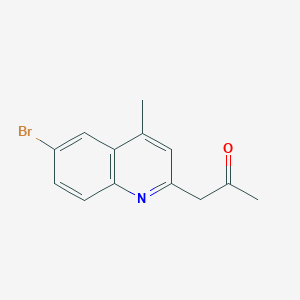
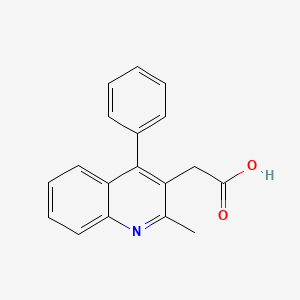
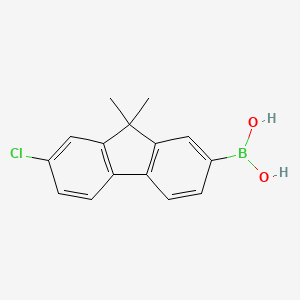
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
